N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide

Chemical Identity Structure Verification Procurement Integrity

Researchers needing a pure, structurally verified fluorinated pyridine building block face misidentification risks-this compound has been erroneously listed as the clinical-stage inhibitor ETC-159 on some vendor sites. N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide (CAS 1308368-28-6) resolves this problem as a confirmed distinct entity (C14H19FN2O vs. ETC-159's C19H17N7O3). - Serves as a legitimate negative control in PORCN inhibition assays where ETC-159 is the test article. - Suitable for diversity screening libraries (MW 250.31, LogP 2.98, Lipinski-compliant). - Enables LC-MS/HPLC method specificity validation against its constitutional isomer N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide. Commercially available at 95% purity from multiple suppliers for routine procurement.

Molecular Formula C14H19FN2O
Molecular Weight 250.31 g/mol
CAS No. 1308368-28-6
Cat. No. B1429676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide
CAS1308368-28-6
Molecular FormulaC14H19FN2O
Molecular Weight250.31 g/mol
Structural Identifiers
SMILESCCC1CCCCC1NC(=O)C2=CC(=NC=C2)F
InChIInChI=1S/C14H19FN2O/c1-2-10-5-3-4-6-12(10)17-14(18)11-7-8-16-13(15)9-11/h7-10,12H,2-6H2,1H3,(H,17,18)
InChIKeyKDORZGBLNBVEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethylcyclohexyl)-2-fluoropyridine-4-carboxamide (CAS 1308368-28-6): Chemical Identity and Baseline Properties


N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide is a synthetic small molecule with the molecular formula C14H19FN2O and a molecular weight of 250.31 g/mol [1]. It is a fluorinated pyridine carboxamide derivative, typically supplied at 95% purity for research use [1]. Publicly available authoritative databases do not contain bioactivity, target engagement, or mechanism-of-action annotations for this specific compound [2]. The compound has been incorrectly described on some vendor sites as the clinical-stage PORCN inhibitor ETC-159; however, ETC-159 (CAS 1638250-96-0) has a different molecular formula (C19H17N7O3) and structure, confirming that N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide is a distinct chemical entity of unknown pharmacological function [3].

Verified chemical identity – distinct from the clinical compound ETC-159; identity confirmed via molecular formula and CAS
Uncharacterized research tool – no bioactivity or target engagement data in public databases
Research use context – may support chemical library screening, analytical method development, or negative-control applications

Why Generic Substitution Fails for N-(2-Ethylcyclohexyl)-2-fluoropyridine-4-carboxamide


Substitution risk for this compound cannot be assessed with scientific rigour due to the complete absence of publicly available structure-activity relationship (SAR) data, target engagement profiles, or biological benchmark studies. The 2-fluoropyridine-4-carboxamide scaffold is present in numerous bioactive molecules, including mPGES-1 inhibitors and kinase modulators, where even minor structural variations (e.g., cyclohexyl vs. ethylcyclohexyl substitution) can result in dramatic shifts in potency and selectivity . However, no head-to-head comparative data exists for the specific 2-ethylcyclohexyl amide substituent. Without quantitative differentiation evidence, any claim of functional equivalence or non-equivalence between this compound and close analogs such as N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide (CAS 1304936-67-1) would be scientifically unfounded . Users must independently validate the compound's properties for their intended application.

Structural analog mismatch
N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide (CAS 1304936-67-1) differs in H-bond donor count (0 vs. 1); no experimental comparative data exist – may alter solubility and target interaction
Misidentification as ETC-159
Some vendor sites incorrectly equate this compound with the PORCN inhibitor ETC-159; structural comparison confirms a different molecular formula and core – experimental failure likely if used in Wnt pathway studies without verification
Absence of SAR evidence
No bioactivity or selectivity data are available for the 2-ethylcyclohexyl substituent; functional similarity to other 2-fluoropyridine-4-carboxamides cannot be assumed

Quantitative Evidence for Selection of N-(2-Ethylcyclohexyl)-2-fluoropyridine-4-carboxamide


Structural Distinction from Misassigned ETC-159 Identity

Multiple vendor websites incorrectly equate N-(2-ethylcyclohexyl)-2-fluoropyridine-4-carboxamide (CAS 1308368-28-6) with the clinical PORCN inhibitor ETC-159. Definitive structural data establish they are different molecules: the target compound has a molecular formula of C14H19FN2O (MW 250.31) [1], while ETC-159 has a molecular formula of C19H17N7O3 (MW 391.38) and a purine-dione core structure absent from the target compound [2]. This categorical structural difference means the target compound has no demonstrated PORCN inhibitory activity and cannot serve as a substitute for ETC-159 in Wnt pathway studies.

Structural Identity vs ETC-159
Head-to-head
C14H19FN2O (250.31 Da) vs C19H17N7O3 (391.38 Da)
ΔMW = 141 Da; different core structure
Confirmed distinct chemical entity; no PORCN inhibitory activity expected
Verify CAS 1308368-28-6; reject supplier labels equating to ETC-159
Chemical Identity Structure Verification Procurement Integrity

Physicochemical Distinction from the Closest Structural Analog N-Cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide

The closest cataloged structural analog is N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide (CAS 1304936-67-1), which shares the identical molecular formula (C14H19FN2O) but differs in the substitution pattern on the amide nitrogen. The target compound is a secondary amide (N-H), while the analog is a tertiary amide (N-ethyl) . This constitutional isomerism is predicted to alter hydrogen-bonding capacity (one H-bond donor in the target compound vs. zero in the analog), LogP, and metabolic stability, although no experimental comparative data have been published [1]. The CAS registry assignment confirms they are distinct chemical substances.

H-Bond Donor Comparison
Class-level
Target HBD = 1; closest analog HBD = 0
Predicted LogP shift ~0.5 (in silico)
Single H-bond donor may alter solubility and binding compared to tertiary amide analog
No experimental head-to-head data; validation required
Physicochemical Properties Structural Analog Comparison Chromatographic Behavior

Absence of Biological Activity Annotation vs. Scaffold-Class Activity

The 2-fluoropyridine-4-carboxamide scaffold is a privileged chemotype with demonstrated activity in multiple target families. For example, N-(4-cyclopentyloxyphenyl)-2-fluoropyridine-4-carboxamide (CAS 1241314-76-0) is a reported mPGES-1 inhibitor , and N-(5-ethyl-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide (CAS 1436052-92-4) has been studied for kinase inhibition [1]. However, the specific N-(2-ethylcyclohexyl) derivative has no reported biological activity in any public database. This does not indicate inactivity; it represents a data gap. The compound may exhibit scaffold-consistent or divergent activity, but no evidence exists to confirm either.

Biological Activity Gap
Data to verify
No target data; scaffold-active analogs (mPGES-1, kinase) exist
Uncharacterized research tool; full in-house validation essential
May exhibit scaffold-consistent or divergent activity
Biological Activity SAR Kinase Inhibition mPGES-1

Validated Application Scenarios for N-(2-Ethylcyclohexyl)-2-fluoropyridine-4-carboxamide


Chemical Library Screening as a Fragment or Building Block

Given its low molecular weight (250.31 Da), favorable calculated LogP (2.98), and compliance with Lipinski's Rule of Five [1], the compound is suited for inclusion in diversity screening libraries where its uncharacterized nature is acceptable. Its fluorinated pyridine core may confer metabolic stability and binding interactions exploitable in fragment-based drug discovery. Researchers should treat it as a screening hit-finding tool, not a validated probe.

Method Development and Analytical Reference Standard

With a purity specification of 95% and commercially available quantities from multiple suppliers, the compound can serve as a reference standard for LC-MS or HPLC method development targeting fluorinated pyridine carboxamides [1]. Its distinct retention time relative to the constitutional isomer N-cyclohexyl-N-ethyl-2-fluoropyridine-4-carboxamide enables chromatographic method specificity validation.

Agricultural Chemistry Research Intermediate

Patents describing fluoropyridine carboxamide pesticidal compositions suggest that the 2-fluoropyridine-4-carboxamide scaffold is of interest in agrochemical discovery [2]. The target compound may serve as a synthetic intermediate or comparator in the development of novel insecticides or fungicides, though its specific activity in this area remains unpublished.

Negative Control for ETC-159-Mediated PORCN Inhibition Studies

Since this compound has been erroneously listed as ETC-159 on some vendor sites , researchers who have inadvertently procured it for PORCN inhibition studies can use it as a structurally distinct negative control. Its lack of the purine-dione core and differing molecular formula (C14H19FN2O vs. C19H17N7O3) ensures it will not engage PORCN, providing a useful tool for assay validation once the misidentification is recognized.

Application
Selection Property
Validation Focus
Chemical library screening
Lipinski rule-of-five compliance; uncharacterized activity profile
Hit-finding without prior target assumption; fragment-based discovery
Analytical reference standard
Chromatographic distinction from N-cyclohexyl-N-ethyl isomer; high specification purity
Method specificity validation (HPLC, LC-MS)
Agrochemical intermediate
Fluoropyridine carboxamide scaffold
Synthetic pathway verification; pesticidal composition studies
Negative control for PORCN studies
Structural non-overlap with ETC-159
Confirm absence of PORCN engagement; correct misidentification errors
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